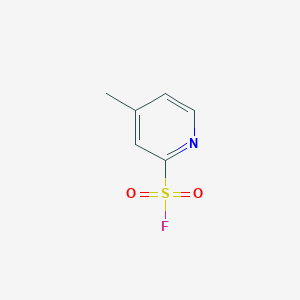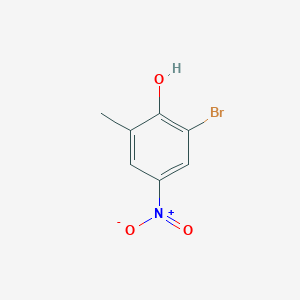
2-Bromo-6-methyl-4-nitrophenol
Übersicht
Beschreibung
2-Bromo-6-methyl-4-nitrophenol is a chemical compound with the CAS Number: 4186-49-6 . It has a molecular weight of 232.03 and its IUPAC name is 2-bromo-6-methyl-4-nitrophenol . The compound is also known by the synonyms 6-Bromo-4-nitro-o-cresol and 3-Bromo-2-hydroxy-5-nitrotoluene .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-methyl-4-nitrophenol is C7H6BrNO3 . The InChI code for the compound is 1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-6-methyl-4-nitrophenol is a solid at ambient temperature . It has a boiling point of 118-122 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
2-Bromo-6-methyl-4-nitrophenol is involved in various chemical synthesis processes. For instance, it is used in the preparation of stable lithio compounds, which are essential in the creation of 2-substituted-6-nitrophenols. This is achieved through the reaction of lithio species with various electrophiles, demonstrating its versatility in organic synthesis (Hardcastle, Quayle, & Ward, 1994). Additionally, 2-Bromo-6-methyl-4-nitrophenol undergoes Smiles rearrangement during certain chemical reactions, a process significant for accessing valuable nitro-substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Role in Plant Growth Regulation
Research has shown that compounds like 2-Bromo-6-methyl-4-nitrophenol can influence plant growth. Studies indicate that related 2,6-substituted phenols, including bromo and nitrophenol derivatives, display activity in promoting cell elongation in plants. These compounds can induce specific responses when applied to soil, affecting plant growth directly (Wain & Harper, 1967).
Environmental Monitoring and Analysis
2-Bromo-6-methyl-4-nitrophenol is also relevant in environmental science. Studies on atmospheric concentrations of nitrophenols, including this compound, help in understanding their spatial and geographical variations. This is crucial for assessing the impact of traffic and other human activities on the environment (Morville, Scheyer, Mirabel, & Millet, 2006). Moreover, its presence in the atmosphere and the dynamics of its distribution offer insights into air quality and potential health impacts.
Catalysis and Chemical Reactions
This compound is involved in novel catalytic processes. For instance, it plays a role in the cyclisation of specific halopropyl compounds, demonstrating its utility in catalytic chemistry and the synthesis of complex molecules (Schmidtchen, 1986).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-6-methyl-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-nitrophenol | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
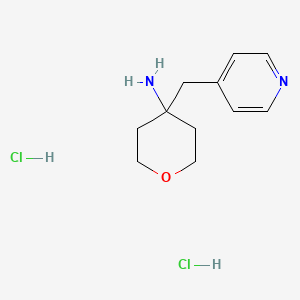
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)
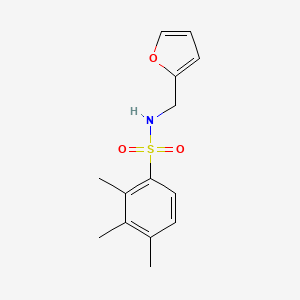
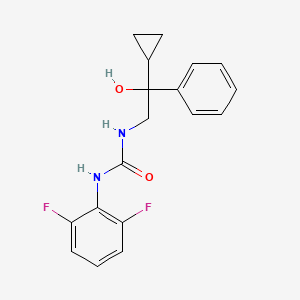

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)
![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)
![N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2644921.png)
